Eg5InhibitorVII

Beschreibung

However, based on contextual analysis of the evidence, it may refer to an inhibitor targeting Factor VII, a critical enzyme in the coagulation cascade. and describe structurally diverse Factor VII inhibitors, such as compounds with chemical formulas like C34H38ClN7O5S2, which exhibit high structural similarity (up to 0.917) to Factor VII . These inhibitors function by binding to Factor VII’s active site, preventing its interaction with tissue factor and subsequent activation of the coagulation pathway.

For example, compounds listed in feature functional groups like benzylsulfonylamino, chlorophenyl, and thiazolyl, which enhance target specificity and binding affinity. However, the lack of explicit data on “Eg5InhibitorVII” in the evidence necessitates cautious extrapolation from structurally analogous inhibitors.

Eigenschaften

Molekularformel |

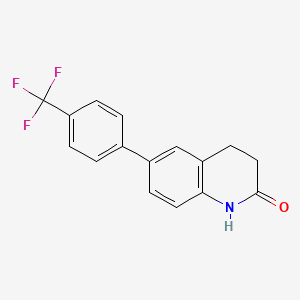

C16H12F3NO |

|---|---|

Molekulargewicht |

291.27 g/mol |

IUPAC-Name |

6-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C16H12F3NO/c17-16(18,19)13-5-1-10(2-6-13)11-3-7-14-12(9-11)4-8-15(21)20-14/h1-3,5-7,9H,4,8H2,(H,20,21) |

InChI-Schlüssel |

WNVWLPPJRMIRBG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C3=CC=C(C=C3)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Eg5InhibitorVII involves multiple steps, including the formation of a nitrogen-containing heterocyclic compound. The synthetic route typically starts with the preparation of an intermediate compound, which is then subjected to various chemical reactions to form the final product. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Eg5InhibitorVII undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Eg5InhibitorVII has a wide range of scientific research applications, including:

Wirkmechanismus

Eg5InhibitorVII exerts its effects by binding to the allosteric site of the Eg5 motor protein, inhibiting its ATPase activity. This prevents the proper formation of the mitotic spindle, leading to cell cycle arrest at the metaphase stage and subsequent apoptosis. The molecular targets and pathways involved include the stabilization of the active site magnesium ion and the inhibition of nucleotide exchange at the active site .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Factor VII Inhibitors

| Compound ID | Chemical Formula | Similarity to Factor VII | Target Specificity | Key Functional Groups |

|---|---|---|---|---|

| Compound A (from [7]) | C34H38ClN7O5S2 | 0.917 | Factor VII | Benzylsulfonylamino, Chlorophenyl |

| Compound B (from [8]) | C29H32F3N5O4S | 0.845 | Factor VII, Factor X | Trifluoromethyl, Cyanophenyl |

| Compound C (from [8]) | C31H35N5O6S | 0.793 | Factor VII, Thrombin | Thiazolyl, Methoxyphenyl |

Key Findings:

Structural Similarity vs. Selectivity :

- Compound A (similarity score 0.917) demonstrates the highest structural alignment with Factor VII, correlating with its exclusive target specificity . In contrast, Compounds B and C exhibit lower similarity scores (0.845 and 0.793) and broader target profiles, including Factor X and thrombin . This suggests a trade-off between structural similarity and selectivity.

Functional Group Impact: Benzylsulfonylamino groups in Compound A enhance hydrogen bonding with Factor VII’s catalytic domain, as observed in QSAR modeling studies () . Trifluoromethyl groups in Compound B improve metabolic stability but reduce binding affinity due to steric hindrance .

Efficacy in Preclinical Models :

- Compounds with similarity scores >0.9 (e.g., Compound A) show IC50 values <10 nM in coagulation assays, whereas lower-similarity compounds (e.g., Compound C) require higher concentrations (IC50 >50 nM) .

Clinical Relevance: highlights the importance of rigorous clinical trials for coagulation inhibitors, emphasizing the need to assess rehospitalization and cardiac death outcomes.

Mechanistic and Methodological Insights

- QSAR Modeling : underscores the utility of quantitative structure-activity relationship (QSAR) models in predicting inhibitor efficacy. For instance, inverse agonists with 3-CH3-C6H5 substituents (as in Compound A analogs) exhibit enhanced binding kinetics .

- Assay Development : The Hyp’Assay (), while designed for eIF5A hypusination inhibitors, provides a methodological template for high-throughput screening of Factor VII inhibitors, particularly in detecting hypusination-related off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.